molecular formula C31H36N2O6 B557027 Fmoc-Lys(Dde)-OH CAS No. 150629-67-7

Fmoc-Lys(Dde)-OH

Cat. No.: B557027
CAS No.: 150629-67-7
M. Wt: 532.6 g/mol
InChI Key: ZPSRBXWVBNVFTO-VWLOTQADSA-N
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Description

Fmoc-Lys(Dde)-OH: is a derivative of lysine, an essential amino acid, where the lysine side chain is protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group, and the alpha-amino group is protected by the Fmoc (9-fluorenylmethoxycarbonyl) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the lysine side chain during the synthesis process, allowing for selective deprotection and further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Dde)-OH typically involves the protection of the lysine side chain with the Dde group and the alpha-amino group with the Fmoc group. The process can be summarized as follows:

    Protection of the Lysine Side Chain: The lysine is first reacted with the Dde protecting group under basic conditions to protect the epsilon-amino group.

    Protection of the Alpha-Amino Group: The Dde-protected lysine is then reacted with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIEA) to protect the alpha-amino group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. The process involves the same steps as described above but is optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Dde group can be selectively removed using hydrazine or hydroxylamine, while the Fmoc group can be removed using piperidine.

    Coupling Reactions: The free amino groups can participate in peptide bond formation with activated carboxyl groups.

Common Reagents and Conditions:

    Deprotection: Hydrazine or hydroxylamine for Dde removal; piperidine for Fmoc removal.

    Coupling: Carbodiimides (e.g., DIC) and coupling reagents (e.g., HATU) are commonly used for peptide bond formation.

Major Products Formed:

    Deprotected Lysine Derivatives: Removal of the Dde and Fmoc groups yields free lysine derivatives.

    Peptide Chains: Coupling reactions result in the formation of peptide chains with lysine residues.

Scientific Research Applications

Chemistry: Fmoc-Lys(Dde)-OH is widely used in the synthesis of complex peptides and proteins

Biology: In biological research, this compound is used to synthesize peptides that can be used as substrates or inhibitors in enzymatic studies. It is also used in the development of peptide-based drugs.

Medicine: this compound is used in the synthesis of therapeutic peptides and peptide-based vaccines. Its ability to protect lysine residues during synthesis ensures the stability and efficacy of the final product.

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of Fmoc-Lys(Dde)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the alpha-amino group, preventing unwanted reactions during peptide chain elongation. The Dde group protects the lysine side chain, allowing for selective deprotection and functionalization at specific stages of the synthesis process. This selective protection and deprotection enable the precise construction of complex peptide sequences.

Comparison with Similar Compounds

    Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Dde)-OH but uses the Boc (tert-butyloxycarbonyl) group for side chain protection.

    Fmoc-Lys(ivDde)-OH: Uses the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group for side chain protection, which is similar to Dde but offers different deprotection conditions.

Uniqueness: this compound is unique due to the specific deprotection conditions of the Dde group, which allows for selective removal without affecting other protecting groups. This makes it particularly useful in the synthesis of peptides with multiple functional groups.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHSSQNORWQENF-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448256
Record name Fmoc-Lys(Dde)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150629-67-7
Record name Fmoc-Lys(Dde)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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